2-benzyl-5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
2-benzyl-5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazolo[3,4-d]pyrimidine scaffold can be synthesized through a Biginelli-type reaction involving aryl aldehydes, barbituric acid, and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-benzyl-5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties due to its ability to inhibit cyclin-dependent kinases (CDKs).
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases, particularly CDK2. By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares the core structure but lacks the benzyl and tetrahydropyrrolo groups.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine derivative with similar biological activities.
Quinazoline: A different fused ring system with known kinase inhibitory properties.
Uniqueness
2-benzyl-5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
Properties
IUPAC Name |
5-benzyl-2-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-12-22-17-14(8-21-24(17)2)18(23-12)25-10-15-16(11-25)20(28)26(19(15)27)9-13-6-4-3-5-7-13/h3-8,15-16H,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDRYMIKMMQSKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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